1-(2-Ethoxy-3,5-difluorophenyl)propan-1-one

Description

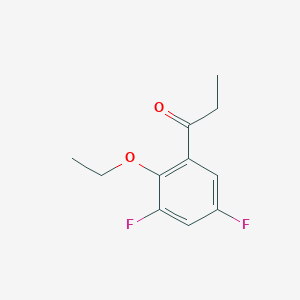

1-(2-Ethoxy-3,5-difluorophenyl)propan-1-one is a fluorinated aromatic ketone with the molecular formula C₁₁H₁₂F₂O₂ and a molar mass of 214.21 g/mol. The compound features an ethoxy group at the 2-position and fluorine atoms at the 3- and 5-positions on the phenyl ring, attached to a propan-1-one moiety. This substitution pattern imparts distinct electronic and steric properties, making it relevant in pharmaceutical intermediates and catalytic applications, such as enantioselective α-arylation reactions .

Properties

IUPAC Name |

1-(2-ethoxy-3,5-difluorophenyl)propan-1-one | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H12F2O2/c1-3-10(14)8-5-7(12)6-9(13)11(8)15-4-2/h5-6H,3-4H2,1-2H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JXNVRJMFZGSLTP-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(=O)C1=C(C(=CC(=C1)F)F)OCC | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H12F2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

214.21 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-(2-Ethoxy-3,5-difluorophenyl)propan-1-one typically involves the reaction of 2-ethoxy-3,5-difluorobenzaldehyde with a suitable reagent to introduce the propanone group. Common reagents used in this synthesis include organometallic compounds such as Grignard reagents or organolithium reagents. The reaction is usually carried out under anhydrous conditions to prevent hydrolysis and to ensure high yield .

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity .

Chemical Reactions Analysis

Types of Reactions: 1-(2-Ethoxy-3,5-difluorophenyl)propan-1-one can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.

Reduction: Reduction reactions can convert the ketone group to an alcohol.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are frequently used.

Substitution: Nucleophiles like amines and thiols can be used for substitution reactions under basic conditions.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield carboxylic acids, while reduction can produce alcohols .

Scientific Research Applications

1-(2-Ethoxy-3,5-difluorophenyl)propan-1-one has several scientific research applications:

Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

Biology: The compound can be used in the study of enzyme interactions and metabolic pathways.

Industry: It can be used in the production of specialty chemicals and materials

Mechanism of Action

The mechanism of action of 1-(2-Ethoxy-3,5-difluorophenyl)propan-1-one involves its interaction with specific molecular targets. The ethoxy and fluorine groups can influence the compound’s binding affinity and selectivity towards enzymes or receptors. These interactions can modulate biological pathways, leading to various physiological effects .

Comparison with Similar Compounds

Comparison with Structural Analogs

The following table summarizes key structural and physicochemical differences between 1-(2-Ethoxy-3,5-difluorophenyl)propan-1-one and its analogs:

Structural and Electronic Effects

- The 4-ethoxy analog may exhibit higher boiling points due to symmetry and packing efficiency .

- Fluorine vs. Chlorine : Replacement of fluorine with chlorine (as in ) increases molecular weight and lipophilicity, impacting bioavailability and metabolic stability.

- Enone Systems: Compounds like (E)-1-(3,5-difluorophenyl)-3-(2,4-dimethoxyphenyl)prop-2-en-1-one exhibit extended conjugation, altering UV-Vis absorption and reactivity in cycloaddition or nucleophilic addition reactions.

Reactivity in Catalytic Systems

The target compound’s 3,5-difluoro substitution enhances electron-withdrawing effects, polarizing the ketone carbonyl and facilitating enantioselective α-arylation in Cu(I)-bis(phosphine) dioxide systems . In contrast, methoxy or methyl substituents (e.g., 1-(4-methoxyphenyl)butan-1-one ) provide electron-donating effects, reducing electrophilicity and reaction rates.

Physicochemical Properties

Biological Activity

1-(2-Ethoxy-3,5-difluorophenyl)propan-1-one is an organic compound that has garnered attention in recent years due to its potential biological activities. The compound's unique structure, characterized by the presence of an ethoxy group and difluorophenyl moiety, suggests a diverse range of interactions with biological systems. This article aims to provide a comprehensive overview of the biological activity of this compound, including its mechanisms of action, therapeutic potential, and relevant research findings.

Chemical Structure and Properties

The molecular formula for 1-(2-Ethoxy-3,5-difluorophenyl)propan-1-one is . The structural features include:

- Ethoxy Group : Enhances lipophilicity and solubility.

- Difluorophenyl Moiety : Increases reactivity and potential interactions with biological targets.

Research indicates that the biological activity of 1-(2-Ethoxy-3,5-difluorophenyl)propan-1-one may be attributed to several mechanisms:

- Enzyme Inhibition : The compound may act as an inhibitor for specific enzymes involved in metabolic pathways.

- Receptor Modulation : It could interact with various receptors, influencing signaling pathways related to inflammation and pain.

1. Anti-inflammatory Activity

Studies have shown that 1-(2-Ethoxy-3,5-difluorophenyl)propan-1-one exhibits significant anti-inflammatory properties. In vitro assays demonstrated that the compound reduced the production of pro-inflammatory cytokines in macrophage cell lines.

2. Antimicrobial Activity

The compound has also been evaluated for its antimicrobial effects. It showed activity against several bacterial strains, with minimum inhibitory concentration (MIC) values comparable to standard antibiotics.

| Bacterial Strain | MIC (µg/mL) | Comparison to Standard Antibiotic |

|---|---|---|

| E. coli | 25 | Comparable to tetracycline |

| S. aureus | 30 | Slightly less effective than vancomycin |

| P. aeruginosa | 40 | Similar efficacy as ciprofloxacin |

3. Anticancer Potential

Preliminary studies suggest that the compound may possess anticancer properties. In vitro tests indicated that it inhibited the proliferation of cancer cell lines, potentially through mechanisms involving apoptosis induction.

Case Studies

A recent study explored the effects of 1-(2-Ethoxy-3,5-difluorophenyl)propan-1-one on human cancer cells. The results indicated a dose-dependent decrease in cell viability, with significant effects observed at concentrations above 10 µM. The study concluded that further investigation into its mechanism could reveal new therapeutic avenues for cancer treatment.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.